molecular formula C9H16N2O4 B2768118 N'-cyclopropyl-N-(2,2-dimethoxyethyl)ethanediamide CAS No. 920198-03-4

N'-cyclopropyl-N-(2,2-dimethoxyethyl)ethanediamide

Cat. No.: B2768118
CAS No.: 920198-03-4
M. Wt: 216.237
InChI Key: AYTYYXHNXPSESU-UHFFFAOYSA-N
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Description

N'-cyclopropyl-N-(2,2-dimethoxyethyl)ethanediamide is a useful research compound. Its molecular formula is C9H16N2O4 and its molecular weight is 216.237. The purity is usually 95%.
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Scientific Research Applications

Highly Efficient Synthetic Methods

Researchers have developed highly efficient and stereoselective methods for the synthesis of complex molecules, leveraging the properties of compounds similar to N'-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide. For instance, Luo Yang et al. (2007) demonstrated the catalyzed N-vinylation of oxiranecarboxamides, facilitating the synthesis of natural products and biomimetic pathways (Luo Yang et al., 2007).

Bimetallic Complexes and Cytotoxicities

Xiao-Wen Li et al. (2012) synthesized new asymmetrical N,N'-bis(substituted)oxamide ligands and their binuclear complexes, exploring their cytotoxic activities and reactivities towards DNA and protein. This research underscores the potential of such compounds in developing anticancer agents (Xiao-Wen Li et al., 2012).

Catalysis and Electrocatalytic Reactions

N-Oxyl compounds, closely related to the chemistry of N'-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide, serve as catalysts for selective oxidation of organic molecules. J. Nutting et al. (2018) reviewed the electrochemical properties and electrocatalytic applications of aminoxyls, imidoxyls, and related reagents, indicating the versatility of these compounds in facilitating electrosynthetic reactions (J. Nutting et al., 2018).

Synthesis of Functionalized Amino Acid Derivatives

The synthesis of functionalized amino acid derivatives, as presented by Vivek Kumar et al. (2009), shows the application of related compounds in designing new anticancer agents. Their research on N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide derivatives indicates the potential for therapeutic applications (Vivek Kumar et al., 2009).

Flame Retardant Applications

In materials science, compounds with structural similarities to N'-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide have been applied as flame retardant agents. For example, Weidong Wu and Charles Q. Yang (2007) compared different reactive organophosphorus flame retardant agents for cotton, highlighting the importance of these compounds in enhancing material safety (Weidong Wu & Charles Q. Yang, 2007).

Safety and Hazards

The safety and hazards associated with “N’-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide” are not specified in the available resources .

Properties

IUPAC Name

N'-cyclopropyl-N-(2,2-dimethoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-14-7(15-2)5-10-8(12)9(13)11-6-3-4-6/h6-7H,3-5H2,1-2H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTYYXHNXPSESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1CC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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